Product packaging for Dofetilide N-oxide(Cat. No.:CAS No. 144449-71-8)

Dofetilide N-oxide

Cat. No.: B1144631
CAS No.: 144449-71-8
M. Wt: 457.6 g/mol
InChI Key: AYRPGSAYHYJPGA-UHFFFAOYSA-N
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Description

Dofetilide N-oxide is a metabolite of Dofetilide, a Class III antiarrhythmic agent . The parent compound, Dofetilide, is a well-characterized potassium channel blocker that selectively inhibits the rapid component of the delayed rectifier potassium current (IKr) . This action prolongs the cardiac action potential duration and refractoriness in atrial and ventricular tissue . As a metabolite, this compound is formed in humans via N-oxidation through the CYP3A4 metabolic pathway . Available data suggests that the metabolites of Dofetilide are inactive or have minimal activity . This makes this compound a valuable compound for in vitro research, particularly in metabolic and pharmacokinetic studies, drug interaction assays, and as a critical reference standard for analytical chemistry. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O6S2 B1144631 Dofetilide N-oxide CAS No. 144449-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPGSAYHYJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144449-71-8
Record name N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide
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Synthetic Methodologies for Dofetilide N Oxide Reference Standards

Chemical Synthesis Routes for Tertiary Amine N-Oxides

The most common and direct method for synthesizing tertiary amine N-oxides is the oxidation of the parent tertiary amine. liverpool.ac.ukthieme-connect.de Dofetilide (B1670870) is a tertiary amino compound, making it a suitable substrate for direct oxidation to its N-oxide derivative. nih.gov This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom from an oxidizing agent. wikipedia.org

The selection of an appropriate oxidative reagent and the fine-tuning of reaction conditions are paramount for the successful synthesis of tertiary amine N-oxides. The choice is often dictated by the amine's basicity and the presence of other oxidizable functional groups within the molecule. acs.org

A variety of oxidizing agents have been employed for this transformation. liverpool.ac.uk Hydrogen peroxide (H₂O₂) is a frequently used oxidant due to its cost-effectiveness, high atom economy, and the generation of water as its only byproduct. wikipedia.orgacs.org Reactions with H₂O₂ can be slow, often necessitating a large excess of the reagent to drive the reaction to completion. acs.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are another important class of reagents for N-oxidation. thieme-connect.dewikipedia.org They are highly effective but may exhibit lower chemoselectivity compared to H₂O₂, potentially oxidizing other sensitive functional groups like double bonds or thioethers. acs.org Other specialized reagents, including Caro's acid and oxaziridines like 3-phenyl-2-(phenylsulfonyl)oxaziridine, have also been utilized. thieme-connect.dewikipedia.org

The reaction conditions are tailored to the specific reagent and substrate. Aqueous or alcoholic solutions are common solvent systems, particularly for reactions involving hydrogen peroxide. google.com The temperature is a critical parameter that must be controlled to prevent thermal degradation of the N-oxide product. researchgate.net

Table 1: Common Oxidative Reagents for Tertiary Amine N-Oxidation
Oxidative ReagentTypical Reaction ConditionsAdvantagesConsiderations
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solutions; often requires excess reagent. acs.orggoogle.comCost-effective, high atom economy, water is the only byproduct. acs.orgCan be a slow reaction; excess H₂O₂ can be difficult to remove. acs.org
meta-Chloroperoxybenzoic acid (m-CPBA)Commonly used in chlorinated solvents like dichloromethane.Highly effective and widely used. thieme-connect.dewikipedia.orgLower functional group tolerance; can oxidize alkenes and thioethers. acs.org
Caro's Acid (Peroxymonosulfuric acid)Prepared in situ from H₂O₂ and sulfuric acid.A strong oxidizing agent. wikipedia.orgHarsh conditions may not be suitable for complex molecules.
3-Phenyl-2-(phenylsulfonyl)oxaziridineUsed for amines more basic than pyridine. thieme-connect.deEffective under specific conditions.Specialized and less common than peroxides or peracids. thieme-connect.de

Another optimization strategy involves managing the reactivity of different amine groups within a molecule. For complex molecules containing multiple amine sites, such as a tertiary aliphatic amine and a less nucleophilic heteroaryl nitrogen, selective oxidation can be challenging. nih.gov A common strategy is to protonate the more basic aliphatic amine with a strong acid (e.g., HBF₄), rendering it less nucleophilic and allowing for the selective oxidation of the desired nitrogen atom. nih.gov

Process intensification using continuous flow reactors represents a modern approach to optimization. researchgate.net These systems can overcome mass transfer limitations and allow for safe operation at higher temperatures and concentrations, significantly reducing reaction times from hours to minutes compared to traditional batch processes. researchgate.net

Oxidative Reagents and Reaction Conditions

Advanced Separation and Purification Techniques for Synthetic Metabolites

Following the synthesis, the crucial step of isolating and purifying the Dofetilide N-oxide from the reaction mixture is necessary to obtain a high-purity reference standard. jshanbon.com The purification process aims to remove unreacted starting materials, by-products, and residual reagents. jshanbon.com Given that drug metabolites are often more polar than the parent drug, techniques that separate compounds based on polarity are particularly relevant.

Chromatography is a cornerstone of purification in pharmaceutical synthesis. wikipedia.org

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, is a powerful technique for isolating products with high purity. chromatographyonline.com It offers high resolution and is suitable for separating complex mixtures. jocpr.com Normal-phase chromatography can be advantageous as it often provides better selectivity for isomers and simplifies solvent removal compared to aqueous reverse-phase systems. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, such as carbon dioxide, as the mobile phase. This technique can offer improved separation and is considered a greener alternative to traditional chromatography. jshanbon.com

Ion-Exchange Chromatography separates molecules based on their net charge and is particularly useful for purifying charged species like N-oxides or other ionizable compounds. acs.org

Non-chromatographic methods are also essential for purification:

Crystallization and Recrystallization are fundamental techniques for purifying solid compounds. wikipedia.org This process involves dissolving the crude product in a suitable solvent and allowing it to slowly form crystals, leaving impurities behind in the solvent. wikipedia.org

Solvent Extraction (Liquid-Liquid Extraction) is used to separate compounds based on their differential solubilities in two immiscible liquid phases. wikipedia.org This can be an effective initial step to remove certain types of impurities.

Displacement Chromatography is an advanced technique where a "displacer" molecule with a high affinity for the stationary phase is used to push the components of a mixture through the column, resulting in highly concentrated and pure product fractions. acs.org

Table 2: Separation and Purification Techniques for Synthetic Metabolites
TechniquePrinciple of SeparationApplicability for N-Oxides
Preparative HPLCDifferential partitioning of components between a stationary and a liquid mobile phase. chromatographyonline.comjocpr.comHighly effective for achieving high purity, can be tailored with different column chemistries (normal or reverse-phase). chromatographyonline.com
CrystallizationSeparation of a pure solid from a solution based on solubility differences. wikipedia.orgEffective for obtaining highly pure crystalline solid products, provided a suitable solvent system is found.
Ion-Exchange ChromatographySeparation based on reversible adsorption to a charged stationary phase. acs.orgUseful for charged or polar molecules like N-oxides.
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase for separation. jshanbon.comOffers fast and efficient separations with reduced organic solvent consumption. jshanbon.com
Liquid-Liquid ExtractionSeparation based on differential solubility in immiscible liquids. wikipedia.orgOften used as an initial cleanup step to remove major impurities.

Methodological Approaches for Verifying Synthetic Compound Purity

Once the synthetic this compound has been purified, its identity and purity must be rigorously verified. This is accomplished using a suite of advanced analytical techniques that provide information on the compound's structure, molecular weight, and the level of any remaining impurities. jocpr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for purity assessment. jocpr.com These methods separate the main compound from any impurities, and the purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. jocpr.com

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS), is indispensable for confirming the identity of the synthesized compound. jocpr.com It provides a precise measurement of the molecular weight, which must match the theoretical mass of this compound. It is also used to identify unknown impurities. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the compound. jocpr.com Techniques like proton (¹H) and carbon-13 (¹³C) NMR confirm the arrangement of atoms and the successful formation of the N-oxide by observing shifts in the signals of protons and carbons near the nitrogen atom compared to the parent Dofetilide.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. jocpr.com The spectrum of the synthesized N-oxide would be compared to that of the starting material to confirm the transformation, looking for characteristic N-O bond absorption bands.

The validation of these analytical procedures should demonstrate specificity, linearity, and accuracy to ensure the reliability of the purity determination. europa.eu For instance, specificity is shown by demonstrating that the method can separate the main compound from potential impurities and degradation products. europa.eu

Enzymatic Biotransformation and Metabolic Pathways of Dofetilide N Oxide Formation

Characterization of Enzyme Systems Responsible for N-Oxidation

The formation of dofetilide (B1670870) N-oxide is primarily catalyzed by two major superfamilies of drug-metabolizing enzymes: the flavin-containing monooxygenases (FMOs) and the cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govanaesthetist.com

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-containing monooxygenases are a family of enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms, present in various xenobiotics. wikipedia.orgnih.gov These enzymes play a role in the detoxification of numerous drugs and foreign compounds. wikipedia.org While specific studies extensively detailing the exclusive role of FMOs in dofetilide N-oxidation are not prevalent in the provided results, the general function of FMOs includes the N-oxidation of amine-containing compounds. wikipedia.orgnih.gov For instance, the metabolism of other drugs like tamoxifen (B1202) and albendazole (B1665689) involves N-oxidation mediated by FMOs. hep-druginteractions.orgdrugbank.com Given that dofetilide contains a tertiary amine, it is a plausible substrate for FMO-catalyzed N-oxidation.

Contribution of Cytochrome P450 Enzymes (CYPs) to N-Oxidation

The cytochrome P450 system, particularly the CYP3A4 isoenzyme, is a major contributor to the oxidative metabolism of dofetilide. nih.govnih.goveuropa.eu While N-dealkylation is the predominant metabolic route mediated by CYP3A4, this enzyme system also contributes to the formation of dofetilide N-oxide. fda.govfda.govnih.gov In vitro studies using human liver microsomes have demonstrated that dofetilide is a substrate for CYP3A4, although it exhibits a low affinity for this enzyme. fda.goveuropa.eu The involvement of CYP3A4 is supported by inhibition studies where known CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin, partially reduce the metabolic turnover of dofetilide. nih.gov Conversely, CYP3A4 activators have been shown to increase its metabolism. nih.gov

Investigation of Enzyme Kinetics and Substrate Specificity in In Vitro Systems

In vitro studies are crucial for characterizing the enzymatic reactions involved in drug metabolism, including the determination of key kinetic parameters. caymanchem.comliverpool.ac.uk

Determination of Apparent Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax)

Table 1: Michaelis-Menten Constants for Dofetilide Metabolism

Metabolic Pathway Enzyme Km (µM) Vmax (pmol/min/mg) Source
N-demethylation CYP3A4 657 ± 116 Not Specified nih.gov
N-demethylation CYP2C9 27 Not Specified researchgate.net
N-demethylation CYP3A4 221 Not Specified researchgate.net

This table is populated with available data from the search results. Specific Vmax values for dofetilide N-oxidation were not found.

Elucidation of Metabolic Pathways Leading to this compound Formation in Preclinical Models

Preclinical studies in various animal models and in vitro human systems have been instrumental in mapping the metabolic fate of dofetilide. nih.govfda.goveuropa.eu Following administration of dofetilide, metabolites are formed through N-dealkylation and N-oxidation. fda.govfda.gov In studies with radiolabeled dofetilide, unchanged drug was the primary component found in urine across different species, with several metabolites also detected. nih.gov The metabolites identified in the urine of all species studied were consistently formed by either N-oxidation or N-dealkylation of the tertiary nitrogen atom of the parent compound. nih.gov

In human studies, while metabolites are formed, they are not found in quantifiable amounts circulating in the plasma. fda.goveuropa.eu Five distinct metabolites have been identified in human urine, with N-dealkylation and N-oxidation being the generating pathways. fda.govfda.gov The two most lipophilic of these metabolites are the N-oxide and the N-desmethyl forms of dofetilide. fda.gov It is important to note that these metabolites, including this compound, are considered clinically inactive or minimally active, with potencies at least 20 times lower than that of dofetilide. fda.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Dofetilide
This compound
Ketoconazole
Troleandomycin
Tamoxifen
Albendazole

Comparative Enzymology of N-Oxidation Across Different Non-Human Species

The metabolism of dofetilide, a tertiary amine, can proceed via two primary oxidative pathways: N-dealkylation and N-oxidation. nih.govfda.gov While N-dealkylation is predominantly mediated by the Cytochrome P450 (CYP) family of enzymes, N-oxidation is often catalyzed by both CYP and Flavin-containing monooxygenases (FMOs). nih.govresearchgate.net Research into dofetilide's metabolism has highlighted significant quantitative differences across various non-human species, which can be attributed to the differential expression and activity of these enzyme systems.

The contribution of FMOs to xenobiotic metabolism is significant, as these enzymes are particularly efficient at oxygenating soft-nucleophilic heteroatoms like nitrogen. nih.govoptibrium.com The expression of FMO isoforms, however, varies markedly between species, which directly impacts the metabolic profile of drugs like dofetilide. ucl.ac.uk

Key Research Findings:

Metabolic Pathways: Metabolites of dofetilide identified in the urine of mice, rats, and dogs are consistently the products of either N-oxidation or N-dealkylation of the tertiary nitrogen atom. nih.govresearchgate.netresearchgate.net

Enzyme Systems: While CYP enzymes, particularly isoforms of the CYP3A family, are implicated in dofetilide's metabolism, the formation of N-oxides is a characteristic reaction of FMOs. nih.govahajournals.orgresearchgate.net The involvement of both systems is plausible and has been observed for other xenobiotics. hiv-druginteractions.org

Species-Specific Enzyme Expression: There are distinct differences in the complement of FMOs in key metabolic organs across species. For instance, in adult male mouse liver, FMO1 and FMO5 are present, but FMO3 is absent. ucl.ac.uk This contrasts with other species and contributes to different metabolic patterns. FMO1 is noted for having the broadest substrate specificity among the FMOs. nih.gov

The following tables summarize the comparative data on dofetilide metabolism across different non-human species, providing insights into the enzymatic basis for these variations.

Table 1: Comparative Rate of Dofetilide Oxidative Metabolism in Liver Microsomes

SpeciesRelative Rate of MetabolismPrimary Enzyme System Implicated
Male RatHighestCytochrome P450
Female RatHighCytochrome P450
DogModerateCytochrome P450
Data sourced from studies focusing on overall oxidative metabolism, which correlates with in vivo metabolic clearance. nih.govnih.gov

Table 2: Pharmacokinetic Parameters and Metabolic Profile of Dofetilide Across Species

SpeciesKey Pharmacokinetic FeatureIdentified Metabolic Pathways
MouseHigh plasma clearance, short half-life (~0.32 h)N-oxidation, N-dealkylation nih.gov
RatHigh plasma clearance, short half-life (~0.5 h male, ~1.2 h female)N-oxidation, N-dealkylation nih.gov
DogLower plasma clearance, longer half-life (~4.6 h)N-oxidation, N-dealkylation nih.gov
This table highlights the correlation between rapid metabolism (clearance) and the identified pathways in rodents and dogs. nih.govresearchgate.net

Table 3: Major Hepatic Flavin-Containing Monooxygenase (FMO) Isoforms in Adult Male Mouse

FMO IsoformPresence in LiverRelevance to N-Oxidation
FMO1PresentBroad substrate specificity, likely contributor to this compound formation. nih.govucl.ac.uk
FMO3AbsentA major FMO in other species (e.g., adult humans), its absence in male mice is a key differentiating factor. ucl.ac.uk
FMO5PresentContributes to hepatic FMO activity. ucl.ac.uk
The specific FMO profile in different species is a critical determinant in the rate of N-oxidation. ucl.ac.uk

Analytical Methodologies for Quantitative Research of Dofetilide N Oxide in Biological Systems

Development of Advanced Chromatographic-Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry have become the cornerstone for the bioanalysis of drugs and their metabolites due to their high selectivity, sensitivity, and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of dofetilide (B1670870) and its metabolites in biological samples. nih.govwisdomlib.org These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex matrices. nih.govnih.gov

A novel Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method was developed for the detection of dofetilide in mouse plasma and urine. nih.gov This method utilized a C18 analytical column for the separation of the analyte with a gradient elution. The mobile phase consisted of water with 0.1% (v/v) formic acid (mobile phase A) and a mixture of acetonitrile (B52724) and methanol (B129727) (1:3) with 0.1% (v/v) formic acid (mobile phase B). nih.gov The use of an isotope-labeled internal standard, dofetilide-D4, enhances the method's stability and accuracy. nih.gov

Forced degradation studies of dofetilide have been conducted to understand its degradation behavior under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.netnih.govx-mol.net These studies identified eight degradation products, one of which was confirmed to be Dofetilide N-oxide (DP4). researchgate.netnih.gov The structural characterization of these degradation products was achieved using LC-ESI/QTOF/MS/MS in positive ionization mode, with the structure of this compound being confirmed by LC/APCI/QTOF/MS/MS. researchgate.netnih.gov

The fragmentation pattern of dofetilide and its degradation products is crucial for their identification and characterization. researchgate.netnih.gov The protonated molecular ions [M+H]+ are typically observed in the mass spectra. nih.gov

Table 1: LC-MS/MS Method Parameters for Dofetilide Analysis

Parameter Details Reference
Chromatography UPLC-MS/MS nih.gov
Column C18 analytical column nih.gov
Mobile Phase A Water with 0.1% (v/v) formic acid nih.gov
Mobile Phase B Acetonitrile and methanol (1:3) with 0.1% (v/v) formic acid nih.gov
Internal Standard Dofetilide-D4 nih.gov

| Ionization Mode | Positive electrospray ionization (ESI) | nih.gov |

Potential Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

While LC-MS/MS is the predominant technique for the analysis of dofetilide and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification of various compounds in forensic toxicology. scispace.com However, the application of GC-MS for the analysis of non-volatile and thermally labile compounds like dofetilide and its N-oxide metabolite can be challenging. Derivatization is often required to increase the volatility and thermal stability of such analytes, which can add complexity to the sample preparation process. gre.ac.uk Given the polar nature of this compound, LC-MS/MS remains the more suitable technique for its direct analysis in biological matrices.

Innovative Sample Preparation Strategies for Complex Biological Matrices (Excluding human clinical samples)

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices, thereby improving the accuracy and sensitivity of the analytical method.

Advanced Liquid-Liquid Extraction and Solid-Phase Extraction Protocols

Various extraction techniques are employed for the analysis of dofetilide and its metabolites. A simple and effective protein precipitation method has been used for the extraction of dofetilide from mouse plasma. nih.gov This involved the addition of methanol and acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. nih.gov

For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is a valuable technique. In a study determining dofetilide and amlodipine (B1666008) in plasma, solid-phase extraction was utilized. longdom.orgresearchgate.net

Micro-Volume Bioanalytical Approaches

The development of analytical methods that require very small sample volumes is highly desirable, especially in preclinical studies involving small animals like mice where the available sample volume is limited. A UPLC-MS/MS method has been successfully developed and validated for the quantification of dofetilide in micro-volumes of mouse plasma (10 μL) and urine (2 μL). nih.govresearchgate.net This micro-volume approach allows for serial sampling from the same animal, which is beneficial for pharmacokinetic studies. nih.gov Despite the small sample volumes, the method demonstrated adequate sensitivity with a lower limit of quantitation (LLOQ) of 5 ng/mL. nih.govresearchgate.net

Rigorous Method Validation Parameters for Research Bioanalysis

Bioanalytical method validation is essential to ensure the reliability and reproducibility of the quantitative data. Validation is performed according to guidelines from regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov

The validation of the UPLC-MS/MS method for dofetilide in mouse plasma and urine included the assessment of the following parameters: nih.gov

Linearity: The method demonstrated linearity over a concentration range of 5 to 1000 ng/mL with a correlation coefficient (R²) of ≥ 0.99. nih.govresearchgate.net

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations. For plasma, the intra- and inter-day accuracies ranged from 93.0-106% and 87.0-106%, respectively. The precision values were within acceptable limits. nih.gov

Recovery: The extraction recovery of dofetilide from plasma and urine was determined to be high, with values of 93.7% in plasma and 97.4% in urine. researchgate.netresearchgate.netresearchgate.net

Matrix Effect: The matrix effect was evaluated to ensure that endogenous components in the biological matrix did not interfere with the ionization of the analyte. The matrix effect for dofetilide was found to be minimal. nih.gov

Selectivity: The selectivity of the method was confirmed by analyzing blank plasma and urine samples from untreated animals to ensure no significant interfering peaks were present at the retention time of the analyte and internal standard. nih.gov

Stability: The stability of dofetilide in plasma and urine was assessed under various storage conditions, including freeze-thaw cycles and long-term storage, to ensure the integrity of the samples during handling and storage. longdom.org

Table 2: Validation Parameters for Dofetilide Bioanalysis in Mouse Plasma

Parameter Result Reference
Linearity Range 5-1000 ng/mL nih.gov
Correlation Coefficient (R²) ≥ 0.99 nih.govresearchgate.net
Intra-day Accuracy 93.0-106% nih.gov
Inter-day Accuracy 87.0-106% nih.gov
Recovery 93.7% researchgate.netresearchgate.netresearchgate.net

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | nih.govresearchgate.net |

Assessment of Linearity, Accuracy, and Precision

The validation of a bioanalytical method ensures that the measurements are reliable and reproducible. The core parameters for this validation are linearity, accuracy, and precision. europa.eu While specific quantitative data for this compound is limited due to its low plasma concentrations, the methodologies employed for its parent drug, dofetilide, and other N-oxide compounds provide a framework for its potential analysis.

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.99. nih.gov For the parent compound, dofetilide, linearity has been consistently achieved over various concentration ranges in different biological matrices. nih.govresearchgate.net For instance, a UPLC-MS/MS method for dofetilide in mouse plasma and urine demonstrated linearity in the concentration range of 5 to 1000 ng/mL. nih.gov Similarly, an HPLC method showed linearity between 2.5 and 20 µg/ml. researchgate.net For other N-oxide metabolites, such as sorafenib (B1663141) N-oxide, linearity has been established in human plasma over a range of 10 to 2,500 ng/mL. nih.gov

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value. For dofetilide, intra- and inter-day accuracy values in plasma and urine have been reported to be within 93.0-106% and 87.0-106%, respectively. nih.gov In the case of sorafenib and its N-oxide metabolite, the mean measured concentrations were all less than 5.3% of the nominal value. nih.gov

Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For dofetilide, intra- and inter-assay precision values have been reported to be between 3.00-7.20% in plasma and 3.50-10.0% in urine. nih.gov For sorafenib and sorafenib N-oxide, the within- and between-run precisions were less than 6.9%. nih.gov

The following table summarizes typical validation parameters for the analysis of dofetilide and a representative N-oxide metabolite, which would be analogous for the development of an assay for this compound.

Table 1: Linearity, Accuracy, and Precision Data for Dofetilide and Sorafenib N-oxide

Analyte Matrix Method Linearity Range Accuracy (%) Precision (%RSD)
Dofetilide Mouse Plasma UPLC-MS/MS 5-1000 ng/mL 93.0 - 106.0 3.00 - 7.20
Dofetilide Mouse Urine UPLC-MS/MS 5-1000 ng/mL 87.0 - 106.0 3.50 - 10.0

Evaluation of Selectivity and Matrix Effects in Preclinical Samples

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. europa.eu For dofetilide, selectivity was confirmed by analyzing blank plasma samples from multiple sources, with interfering peak areas being less than 10% of the lower limit of quantitation (LLOQ). nih.gov This ensures that the signal detected is specific to the analyte of interest.

Matrix effects are the alteration of analyte response due to the influence of co-eluting, undetected components of the sample matrix. These effects, which can cause ion suppression or enhancement in mass spectrometry-based assays, must be evaluated to ensure the accuracy and reproducibility of the method. researchgate.net The matrix effect for dofetilide in mouse plasma and urine has been found to be negligible. nih.gov For other N-oxide metabolites, such as usaramine (B25058) N-oxide, matrix effects were reported to be in the range of 95.2–98.1%, indicating minimal impact on quantification. nih.gov The evaluation is typically performed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov

The instability of N-oxide metabolites can present a challenge during analysis, as they can potentially revert to the parent drug. researchgate.net Therefore, method development for this compound would require careful optimization of sample handling and analytical conditions, such as using neutral pH and avoiding high temperatures, to minimize back-conversion. researchgate.net

The table below provides an overview of selectivity and matrix effect evaluations for dofetilide and a representative N-oxide metabolite.

Table 2: Selectivity and Matrix Effect Data

Analyte Matrix Method Selectivity Assessment Matrix Effect (%)
Dofetilide Mouse Plasma UPLC-MS/MS No significant interference at the retention time of the analyte. -1.44 ± 5.00 to -0.30 ± 9.00

Disposition and Biotransformation Studies of Dofetilide N Oxide in Preclinical and in Vitro Models

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Cell Systems

In vitro systems, such as liver microsomes and hepatocytes, are standard models for assessing the metabolic stability of chemical compounds. srce.hrthermofisher.comresearchgate.net These assays measure key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint) to predict a compound's metabolic fate in vivo. nuvisan.com

Microsomal and Hepatocyte Stability Investigations

The formation of Dofetilide (B1670870) N-oxide from its parent compound, dofetilide, is a known metabolic pathway observed in in vitro studies using human liver microsomes. pfizermedicalinformation.comnih.govfda.gov This oxidative metabolism of dofetilide is mediated, at least in part, by the cytochrome P450 isoenzyme CYP3A4, although dofetilide demonstrates a low affinity for this enzyme. pfizermedicalinformation.comnih.govnih.gov The rate of dofetilide's oxidative metabolism in liver microsomes shows species differences, with the observed order being male rat > female rat > dog > humans. nih.gov

While the generation of Dofetilide N-oxide from dofetilide is established, specific data on the metabolic stability of this compound itself, such as its intrinsic clearance or half-life in microsomal or hepatocyte incubations, are not extensively detailed in the reviewed literature.

In Vitro Studies of Degradation Pathways

Forced degradation studies have been conducted on the parent drug, dofetilide, to understand its stability under various stress conditions like hydrolysis, oxidation, and photolysis. x-mol.netresearchgate.net In these studies, this compound was identified as a degradation product (DP4) under oxidative stress conditions, with its structure confirmed using mass spectrometry techniques. x-mol.net However, studies focusing specifically on the subsequent degradation pathways of the isolated this compound metabolite in vitro are not described in the available research.

Preclinical Pharmacokinetic Research in Non-Human Animal Models (Focus on disposition, not clinical relevance)

Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of a drug and its metabolites.

Absorption and Distribution Dynamics in Animal Systems

Pharmacokinetic studies of dofetilide in mice, rats, and dogs show that while the parent drug is absorbed and distributed, its metabolites, including this compound, are not found in quantifiable amounts circulating in the plasma. tandfonline.comnih.govpfizermedicalinformation.comfda.gov Following administration of radiolabeled dofetilide to human subjects, the parent compound was the only detectable component in plasma, with no single metabolite accounting for more than 5% of the plasma radioactivity. tandfonline.comnih.gov This suggests that the systemic exposure to this compound is low and its distribution is limited following its formation.

Excretion Pathways and Metabolite Profiling in Animal Excreta

The primary route of elimination for dofetilide and its metabolites is through the urine. nih.gov Studies using 14C-labeled dofetilide in mice, rats, and dogs confirmed that unchanged dofetilide was the main component excreted in urine, but several metabolites were also present. tandfonline.comnih.gov

Metabolites identified in the urine of all species studied were formed through two main pathways: N-oxidation and N-dealkylation of dofetilide's tertiary nitrogen atom. tandfonline.comnih.gov In total, five metabolites have been identified in urine. pfizermedicalinformation.comfda.gov While approximately 80% of a dofetilide dose is excreted in the urine, about 80% of that amount is the unchanged parent drug. nih.gov The remaining 20% consists of metabolites, including this compound and others, which are considered inactive or minimally active. nih.govnih.govchemicalbook.in An FDA review specified that the N-oxide metabolite was one of two major lipophilic metabolites found in urine, though no single metabolite accounted for more than 3.5% of the urinary radioactivity. fda.gov

FeatureFindingSpeciesCitation
Metabolic Pathway N-oxidation of the tertiary nitrogen atomMouse, Rat, Dog, Human tandfonline.com, nih.gov, nih.gov
Primary Excretion Route Renal (Urine)Mouse, Rat, Dog, Human tandfonline.com, nih.gov, nih.gov
Plasma Presence Not quantifiable in circulating plasmaMouse, Rat, Dog, Human pfizermedicalinformation.com, tandfonline.com, nih.gov
Urinary Composition Unchanged dofetilide is the major component; this compound is a minor metabolite.Mouse, Rat, Dog, Human tandfonline.com, nih.gov, fda.gov
Metabolite Fraction Metabolites constitute ~20% of the material excreted in urine.Human nih.gov, nih.gov, chemicalbook.in

Investigation of Further Biotransformation of this compound in Biological Systems

Enzymatic Pathways Involved in Secondary Metabolism

Consistent with the lack of information on the secondary metabolites of this compound, the specific enzymatic pathways that would be involved in its secondary metabolism are not documented in the available research. The enzymatic processes, such as the specific cytochrome P450 isoenzymes or other enzyme systems that might act on this compound to further metabolize it, have not been identified. The focus of in vitro and preclinical studies has remained on the primary metabolic pathways of dofetilide.

Molecular and Cellular Interactions of Dofetilide N Oxide As a Metabolite

In Vitro Ion Channel Modulation Studies at a Molecular/Cellular Level

In vitro studies comparing the pharmacological activity of dofetilide (B1670870) and its metabolites have demonstrated that Dofetilide N-oxide possesses a markedly different and weaker ion channel modulation profile than its parent compound. The primary therapeutic action of dofetilide is potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), a Class III antiarrhythmic effect. fda.goveuropa.eu While some metabolites of dofetilide retain Class III activity, they do so at concentrations at least 20 times higher than dofetilide itself. nih.gov

Conversely, this compound was found to exhibit Class I activity (sodium channel blockade), but this effect was only observed at high concentrations. nih.govnih.gov In isolated guinea pig papillary muscle, this compound was shown to prolong intracellular action potential duration, a measure of antiarrhythmic activity, but it was less potent than dofetilide. caymanchem.com Further studies specified that this compound, along with other metabolites, did not affect the resting membrane potential or the action potential amplitude. nih.govnih.gov This general lack of biologically significant activity at therapeutic concentrations aligns with the observation that the pharmacological response in vivo correlates closely with plasma concentrations of the parent dofetilide, not its metabolites. nih.govnih.gov

Table 1: Comparative In Vitro Ion Channel Activity

Compound Primary Activity Class Relative Potency Effect on Action Potential
Dofetilide Class III (IKr Blockade) High Prolongs duration

| This compound | Class I (Na⁺ Channel Blockade) | Low (activity at high concentrations only) | Less potent prolongation of duration than dofetilide caymanchem.com |

Receptor Binding Profiling in Isolated Systems

Specific receptor binding profile studies for this compound are not detailed in the reviewed scientific literature. The parent compound, dofetilide, is known for its high selectivity, showing no significant effects on adrenergic alpha-receptors or beta-receptors at clinically relevant concentrations. fda.goveuropa.eu Given the significantly lower pharmacological activity of the this compound metabolite, extensive receptor binding screening data is not publicly available.

Enzyme Inhibition and Induction Potential in In Vitro Investigations

This compound is formed via the metabolism of dofetilide, a process that can be mediated by the CYP3A4 isoenzyme of the cytochrome P450 system. pfizermedicalinformation.comnih.goveuropa.eu In vitro studies on the parent compound, dofetilide, have shown that it does not significantly inhibit major CYP isoenzymes such as CYP2C9, CYP2D6, or CYP3A4 at concentrations up to 100 microM. nih.gov

However, specific in vitro investigations evaluating the potential of this compound itself to either inhibit or induce cytochrome P450 enzymes have not been reported in the available scientific literature. Therefore, its capacity to act as a perpetrator in drug-drug interactions via enzyme inhibition or induction remains uncharacterized.

Cellular Permeability, Uptake, and Efflux Mechanisms in Cell Lines

Data from in vitro studies using cell lines such as Caco-2 to characterize the cellular permeability, uptake, and potential for active efflux of this compound are not available in the reviewed literature. Such assays are critical for predicting the absorption and distribution of a compound and determining if it is a substrate of transporters like P-glycoprotein (P-gp). The formation of an N-oxide metabolite typically increases the polarity of a molecule compared to its parent, which may influence its permeability characteristics. However, without experimental data, the specific permeability and efflux profile of this compound is unknown.

Preclinical Plasma Protein Binding Characteristics

Specific data on the preclinical plasma protein binding of this compound is not available in the published literature. For context, the parent compound, dofetilide, exhibits plasma protein binding of 60-70%. pfizermedicalinformation.comfda.govnih.goveuropa.eu This binding is independent of plasma concentration and is not affected by renal impairment. fda.govnih.goveuropa.eu The binding characteristics of the N-oxide metabolite have not been similarly reported.

Table 2: List of Compounds

Compound Name
Dofetilide

Computational and Theoretical Investigations of Dofetilide N Oxide

Molecular Modeling and Docking Studies of Enzyme-Metabolite Interactions

Molecular modeling and docking studies are powerful computational techniques used to simulate and predict the interactions between a ligand, such as Dofetilide (B1670870) N-oxide, and a biological target, typically an enzyme or a receptor. These methods are instrumental in understanding the molecular basis of a drug metabolite's activity and potential for interactions.

Prediction of Binding Modes and Affinities

Computational docking studies can predict how Dofetilide N-oxide orients itself within the binding site of an enzyme. For instance, while dofetilide itself is a potent blocker of the hERG potassium channel, its N-oxide metabolite shows significantly less activity. nih.govnih.gov Molecular docking simulations can help elucidate the reasons for this difference. These studies predict the specific amino acid residues within the hERG channel's pore that the dofetilide core of the N-oxide might interact with. researchgate.net The binding affinity, often expressed as an IC50 value, can also be estimated. For dofetilide derivatives, an inverse relationship has been observed between the potency (IC50) and the rate of block development, with higher molecular weight generally leading to higher apparent affinity. researchgate.net Such computational predictions are crucial for understanding the structure-activity relationships that govern the potency of dofetilide and its metabolites.

Conformational Analysis of this compound

This compound is a flexible molecule with several rotatable bonds. Conformational analysis, a key component of molecular modeling, explores the molecule's possible three-dimensional shapes, or conformers, and their relative energies. Identifying the low-energy, and therefore most probable, conformations is essential for understanding how the molecule will present itself for binding to a biological target. The specific conformation of this compound can significantly influence its ability to fit into an enzyme's active site, thereby affecting its metabolic fate and pharmacological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and chemical reactivity. researchgate.net These methods have been applied to dofetilide and its analogues to explain and predict their behavior under various conditions. researchgate.net

Electronic Property Elucidation and Charge Distribution Analysis

Quantum chemistry calculations can determine the distribution of electron density within the this compound molecule. This information is critical for understanding its polarity, its ability to form hydrogen bonds, and its reactivity. The N-oxide functional group introduces a significant change in the electronic landscape compared to the parent dofetilide, influencing how the molecule interacts with its environment. The relatively high electron density of the heterocyclic N-oxide oxygen makes these compounds strong hydrogen bond acceptors. nih.gov

Reaction Mechanism Prediction for N-Oxidation and Subsequent Transformations

The formation of this compound from dofetilide is a metabolic process, primarily occurring in the liver. pfizer.commims.com In vitro studies using human liver microsomes have shown that dofetilide can be metabolized by the CYP3A4 isoenzyme of the cytochrome P450 system, although it has a low affinity for this enzyme. nih.govpfizer.com The metabolic pathways include both N-dealkylation and N-oxidation. pfizer.commims.com Quantum chemical calculations can be used to model the reaction mechanism of this N-oxidation. These calculations can help predict the most likely sites of oxidation on the dofetilide molecule and the energy barriers associated with these reactions. Furthermore, these theoretical methods can be applied to predict the subsequent metabolic transformations of this compound. For instance, DFT has been successfully used to understand and predict the collision-induced dissociation (CID) fragmentation routes of dofetilide and its analogues, which can aid in the interpretation of mass spectrometry data. researchgate.net

In Silico Prediction of Metabolite Formation and Fate

In silico tools and models play a crucial role in predicting the metabolic fate of drug candidates and their metabolites early in the drug development process. These predictive models are often built using large datasets of known metabolic reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses Relevant to Metabolite Behavior (Without reference to clinical activity or toxicity)researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methodologies used to correlate the chemical structure of a compound with its activities or properties. In the context of drug metabolism, these models are instrumental in predicting the behavior of metabolites like this compound. nih.govsddn.es By establishing mathematical relationships between molecular features (descriptors) and a specific endpoint, such as a pharmacokinetic property, these in silico techniques can forecast the disposition of a metabolite before extensive experimental testing is performed. plos.orgcaymanchem.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.netacs.org These can range from simple, one-dimensional properties to complex, three-dimensional fields. For a molecule like this compound, relevant descriptors would include those related to its size, polarity, and hydrogen bonding capacity, as these factors govern its interaction with biological systems. netascientific.com

Physicochemical Properties of this compound

The known physicochemical properties of this compound provide the basic data for any computational analysis. These experimentally derived values can be used to validate or train QSPR models.

Table 1: Physicochemical properties of this compound. Data sourced from Cayman Chemical. nih.govacs.org

Research Findings from QSAR/QSPR Modeling

While specific QSAR/QSPR studies exclusively focused on this compound are not extensively published, the principles are derived from broader research into predicting drug metabolism and pharmacokinetics. optibrium.commdpi.com These studies utilize various types of molecular descriptors and machine learning algorithms to build predictive models. frontiersin.org

Molecular Descriptors in Metabolite QSPR: The descriptors used in these models can be categorized based on their dimensionality:

1D & 2D Descriptors: These include basic properties like molecular weight, atom counts, logP (lipophilicity), and topological indices that describe molecular branching and connectivity. researchgate.neteuropa.eu For this compound, descriptors like the topological polar surface area (TPSA) would be particularly relevant for predicting membrane permeability.

3D Descriptors: These capture information about the three-dimensional shape of the molecule, such as molecular surface area and volume. frontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) use 3D steric and electrostatic fields to predict properties. frontiersin.org

Spectrum-Based Descriptors: These are derived from computational simulations and can represent various molecular properties that correlate with pharmacological traits. nih.gov

Modeling Techniques and Performance: Modern QSPR analyses often employ machine learning and statistical methods to build predictive models. plos.org Techniques such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are used to correlate descriptors with properties like drug distribution or clearance. frontiersin.org The performance of these models is evaluated using statistical metrics like the coefficient of determination (r²) and Root Mean Square Error (RMSE), which indicate the model's accuracy and predictive power. frontiersin.org For instance, models have been developed to predict properties relevant to a metabolite's fate, such as its distribution between blood cells and plasma or its potential for hepatic clearance.

The table below illustrates representative performance metrics from QSPR models developed for predicting pharmacokinetic properties relevant to metabolite behavior.

Table 2: Representative performance of QSPR models for predicting pharmacokinetic properties. The r² value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Higher values indicate better model fit. Such models can be applied to metabolites like this compound to predict their distribution behavior.

By applying these computational approaches, researchers can generate hypotheses about the likely behavior of this compound in vivo. For example, QSPR models can predict its solubility, permeability across biological membranes, and binding to plasma proteins, all of which are critical determinants of its pharmacokinetic profile. researchgate.net This allows for a more targeted experimental investigation and contributes to a comprehensive understanding of the parent drug's metabolism.

Future Research Directions and Methodological Advancements in N Oxide Metabolite Research

Development of Novel Analytical Technologies for Comprehensive Metabolite Profiling

The identification and quantification of drug metabolites are foundational to understanding their impact. While classical methods like liquid chromatography-mass spectrometry (LC-MS) have been pivotal, the future lies in technologies that offer greater sensitivity, resolution, and comprehensive profiling. researchgate.netresearchgate.net

Recent advancements in Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap, have revolutionized metabolite detection. researchgate.netacs.org These technologies enable the detection of low-abundance metabolites with high sensitivity and accuracy, a crucial feature for differentiating drug-related ions from background noise. acs.org For a metabolite like Dofetilide (B1670870) N-oxide, applying advanced HRMS could facilitate more precise quantification in complex biological matrices and potentially uncover previously undetected minor metabolites. researchgate.netacs.org

Further innovations include the integration of ion mobility spectrometry (IMS) with LC-MS, which adds another dimension of separation based on the ion's size and shape, making metabolite identification more robust. nih.gov Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy, especially when coupled with MS (LC-NMR-MS), provide detailed structural information, which is invaluable for the unambiguous characterization of metabolites. researchgate.netnih.gov Looking ahead, the application of miniaturized analytical systems and metabolite array technologies could lead to faster, more cost-effective, and holistic metabolomic analyses. nih.gov

Table 1: Comparison of Analytical Technologies for Metabolite Profiling

Technology Advantages Application for Dofetilide N-oxide Research
UPLC-HRMS (Orbitrap/TOF) High sensitivity, mass accuracy, and resolution. researchgate.netacs.org Precise quantification, detection of trace-level metabolites, differentiation from background ions. acs.org
Ion Mobility Spectrometry-MS (IMS-MS) Separation based on size and shape, enhanced peak capacity. nih.gov Improved separation of isomeric metabolites and confirmation of this compound structure.
LC-NMR-MS Provides definitive structural elucidation. nih.gov Unambiguous identification of this compound and its potential isomers or degradation products.

| Miniaturized Systems/Metabolite Arrays | High-throughput, cost-effective, requires small sample volumes. nih.gov | Rapid screening of this compound formation under various biological conditions. |

Advancement in In Vitro and Ex Vivo Model Systems for Metabolic Pathway Elucidation

Understanding the formation of this compound relies on models that accurately replicate human metabolic processes. While human liver microsomes have been instrumental in identifying CYP3A4 as the key enzyme in dofetilide's N-oxidation, advanced models can offer deeper insights. nih.govnih.gov

The future of in vitro metabolism studies is moving towards more complex systems that better mimic the in vivo environment. These include three-dimensional (3D) cell cultures, such as spheroids and organoids, and microphysiological systems like "organ-on-a-chip." These models provide a more physiologically relevant context by incorporating cell-cell interactions and tissue-like architecture, which can influence enzyme expression and metabolic activity. For this compound, these systems could offer a more accurate prediction of its formation rates and the interplay between different metabolic pathways.

Furthermore, the use of biomimetic models, which employ synthetic catalysts like manganese-based complexes to mimic the action of P450 enzymes, can be a valuable tool. nih.gov These chemical models can help predict potential metabolites and elucidate oxidation pathways in a controlled environment, complementing traditional biological systems. nih.gov Microbial biotransformation, using microorganisms that possess P450 and flavin-containing monooxygenase (FMO) enzymes, also presents a selective method to produce specific N-oxide metabolites for structural characterization and further testing. hyphadiscovery.com

Integration of Computational and Experimental Approaches for Metabolite Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug metabolism research. acs.org In silico approaches can predict metabolic fate, identify potential metabolites, and guide experimental design, thereby accelerating research. researchgate.netnih.gov

Computational techniques for predicting drug metabolism are broadly classified into ligand-based and structure-based methods. acs.orgnih.gov Ligand-based approaches, like quantitative structure-activity relationship (QSAR) models, use the structures of known compounds to predict metabolic outcomes. researchgate.netacs.org Structure-based approaches focus on the metabolizing enzyme, using techniques like molecular docking and molecular dynamics (MD) simulations to model the interaction between the drug and the enzyme's active site. researchgate.net

For this compound, computational models could be used to simulate the docking of dofetilide into the active site of CYP3A4, providing insights into the specific interactions that favor N-oxidation over other metabolic routes like N-dealkylation. nih.gov Furthermore, recent advances in artificial intelligence (AI) and machine learning, particularly deep learning models, are being applied to predict metabolite structures from the parent molecule. oup.com These "rule-free" methods can potentially identify a comprehensive range of metabolites, including those formed by less common enzymatic reactions, offering a more complete picture of a drug's metabolic profile. oup.com

Emerging Methodologies for Studying Metabolite-Enzyme Dynamics

The formation of this compound is a dynamic process governed by the kinetics of the interaction between dofetilide and the CYP3A4 enzyme. nih.gov Studying these dynamics is crucial for understanding the efficiency and regulation of this metabolic pathway.

Emerging methodologies are providing unprecedented views into enzyme function. For instance, advanced kinetic studies can reveal not just the rate of a reaction but also the intricate details of enzyme mechanisms. The N-oxidation of some compounds exhibits complex, biphasic kinetics, indicating the involvement of multiple enzymes or multiple binding sites on a single enzyme. nih.gov Investigating whether the N-oxidation of dofetilide follows a similar pattern could provide a more nuanced understanding of its metabolism.

Enzymes that catalyze N-oxidation, such as cytochrome P450s and FMOs, are central to the metabolism of many drugs. researchgate.netmdpi.com Future research will likely focus on developing a deeper understanding of the factors that determine whether a tertiary amine undergoes N-oxidation versus N-dealkylation, two competing pathways. researchgate.net This involves studying the steric and electronic features of the substrate and the specific characteristics of the enzyme's active site. researchgate.net The use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, is also an emerging area that could be applied to study and produce N-oxide metabolites with high precision. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. How is Dofetilide N-oxide identified and quantified in biological matrices during pharmacokinetic studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., Dofetilide D4) to improve accuracy. Validate methods per ICH guidelines, ensuring specificity for distinguishing this compound from its parent compound and other metabolites. Include calibration curves and spike-recovery experiments to confirm linearity and precision .

Q. What are the primary metabolic pathways leading to this compound formation?

  • Methodology : Conduct in vitro hepatic microsomal assays using human liver microsomes (HLMs) to identify cytochrome P450 (CYP) isoforms involved. Pair with chemical inhibition studies (e.g., ketoconazole for CYP3A4) and recombinant CYP enzymes to confirm metabolic contributions. Compare results with in vivo plasma samples from patients administered Dofetilide to validate pathways .

Q. How does this compound’s purity impact experimental reproducibility in preclinical studies?

  • Methodology : Implement orthogonal analytical techniques (e.g., nuclear magnetic resonance (NMR), elemental analysis) to verify compound purity (>98%). Document batch-to-batch variability and its effects on assay outcomes (e.g., ion channel binding assays) to establish quality control thresholds .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s interaction with cardiac ion channels compared to Dofetilide?

  • Methodology : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human hERG (IKr) channels. Compare concentration-response curves for Dofetilide and its N-oxide metabolite under varying depolarization protocols. Incorporate molecular docking simulations to assess differences in binding affinity to open/inactivated channel states, referencing the GR hypothesis model .

Q. Does this compound exhibit mutagenic or antimutagenic properties in bacterial reverse mutation assays (Ames test)?

  • Methodology : Perform fluctuation Ames tests using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 mix). Include positive controls (e.g., 2-AA, 4-NQO) and assess dose-dependent reductions in mutagenesis rates. Apply structure-activity relationship (SAR) fingerprint analysis to compare its aromatic N-oxide substructure with known mutagenic alerts .

Q. How can deep learning models improve the assessment of this compound’s cardiac safety profile using electrocardiogram (ECG) data?

  • Methodology : Train convolutional neural networks (CNNs) on annotated ECG datasets from patients administered Dofetilide. Include QT interval, T-wave morphology, and heart rate variability as inputs. Validate models against plasma concentration data to predict N-oxide’s arrhythmogenic risk noninvasively, ensuring alignment with clinical outcomes .

Q. What experimental designs resolve contradictions between in vitro genotoxicity data and in vivo findings for this compound?

  • Methodology : Conduct micronucleus assays in human peripheral blood lymphocytes (PBLCs) alongside in vivo comet assays in rodent models. Control for oxidative stress (e.g., measure ROS via DCFH-DA probes) and compare metabolic activation pathways across systems. Use Bayesian statistical frameworks to reconcile discordant results .

Methodological Considerations from Evidence

  • Data Presentation : Raw data (e.g., chromatograms, dose-response curves) should be archived in appendices, while processed data critical to conclusions (e.g., IC50 values, mutation rates) must be included in the main text .
  • Ethical Compliance : For human-derived samples (e.g., HLMs), ensure IRB exemption for retrospective studies using de-identified data, as per institutional protocols .
  • Literature Review : Prioritize primary sources (e.g., original electrophysiology studies for hERG interactions) over reviews to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.